molecular formula C15H15BrFNO2 B3107046 (1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine hydrobromide CAS No. 1609400-44-3

(1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine hydrobromide

Cat. No. B3107046
CAS RN: 1609400-44-3
M. Wt: 340.19
InChI Key: MNWCHBODFZLVJU-UHFFFAOYSA-N
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Description

(1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. This compound is known for its ability to act on certain receptors in the brain, which can result in various biochemical and physiological effects.

Scientific Research Applications

Potential Anticancer Agent

Compounds with a similar structure, specifically 1-benzo[1,3]dioxol-5-yl-indoles, have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling .

Drug Design and Synthesis

The compound could be used in the design and synthesis of new drugs. Its structure could serve as a template for the development of new compounds with potential therapeutic applications .

Study of Structure-Activity Relationships

The compound could be used in studies to understand structure-activity relationships, particularly in the context of anticancer molecules. Understanding how changes in the structure of the compound affect its activity could guide the design of more effective therapeutic agents .

Biological Activity Studies

The compound could be used in studies to explore a broad spectrum of biological activities. The indole nucleus, a structural motif in the compound, is found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities .

Microtubule-Targeting Agents

Compounds with an indole nucleus have been studied as microtubule-targeting agents. These agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Optimization of Antitumor Agents

The compound could be used as a starting point for the optimization of antitumor agents. By making modifications to the structure of the compound, it may be possible to develop more potent antitumor agents .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2.BrH/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14;/h1-7,17H,8-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWCHBODFZLVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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